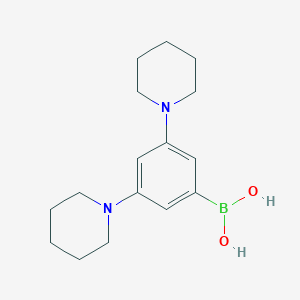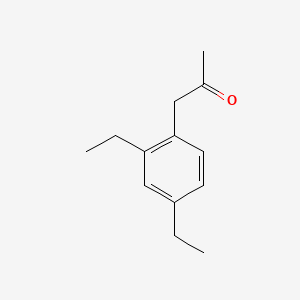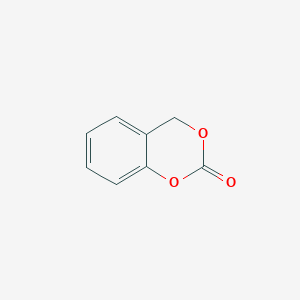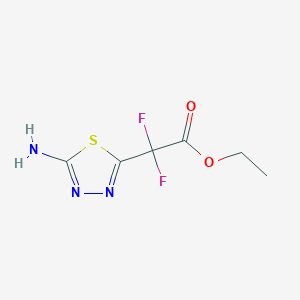
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is a chemical compound with the molecular formula C8H16ClFN2. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a fluorine atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the introduction of the fluorine atom via fluorination. The final step involves the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-chloro-, (3R,4S)-(9CI)
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-bromo-, (3R,4S)-(9CI)
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-iodo-, (3R,4S)-(9CI)
Uniqueness
Compared to similar compounds, 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C8H15FN2 |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
N-[(4-fluoropyrrolidin-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2 |
Clave InChI |
QZFXTAVCZYQMQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2CNCC2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)








![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
